molecular formula C4H10N2O3 B563865 Nitrosobis(2-hydroxyethyl)amine-d8 CAS No. 1173019-53-8

Nitrosobis(2-hydroxyethyl)amine-d8

Cat. No. B563865
CAS RN: 1173019-53-8
M. Wt: 142.184
InChI Key: YFCDLVPYFMHRQZ-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrosobis(2-hydroxyethyl)amine-d8 (NHEA-d8) is an isotopically labeled, stable nitroso compound that has been used in scientific research for a variety of applications. It is a derivative of 2-hydroxyethylamine, and has been used for studies of the mechanisms of nitrosative stress and nitrosative signaling in biological systems. It is also used as a nitrosating agent in biochemistry and molecular biology.

Scientific Research Applications

Nitrosative Stress Studies

Nitrosobis(2-hydroxyethyl)amine-d8 is a stable, isotopically labeled nitroso compound that is invaluable in studying nitrosative stress within biological systems . This stress occurs when there is an excess of reactive nitrogen species, leading to cellular damage. The compound’s isotopic labeling allows for precise tracking in biochemical pathways.

Nitrosative Signaling Research

This compound also plays a crucial role in researching nitrosative signaling . Nitrosative signaling is a process where nitrogen oxides act as signaling molecules, modulating various physiological processes. The deuterated form of this compound provides a non-radioactive method to study these pathways.

Carcinogenicity Analysis

As a deuterated chemical of a potent liver carcinogen, Nitrosobis(2-hydroxyethyl)amine-d8 serves as a model substance in carcinogenicity studies . Researchers can investigate the metabolic pathways and mutagenic effects of nitrosamines on the liver.

Nitrosating Agent in Biochemistry

In biochemistry, it functions as a nitrosating agent . It can react with nitric oxide to generate nitrosamines, which are key in understanding protein modifications and interactions with cellular components.

Molecular Biology Applications

Nitrosobis(2-hydroxyethyl)amine-d8 is used in molecular biology to study DNA and RNA interactions with nitrosamines . These interactions can influence gene expression and are significant in understanding genetic regulation and expression patterns.

Analytical Method Development

This compound is utilized in analytical method development and validation, particularly in the context of Quality Control (QC) for pharmaceuticals . It helps in establishing accurate and reliable analytical methods for detecting nitrosamines in drugs.

Environmental Toxicology

In environmental toxicology, Nitrosobis(2-hydroxyethyl)amine-d8 can be employed to assess the environmental impact of nitrosamines . Its stable isotopic label aids in tracing the environmental fate of these compounds.

Drug Metabolism and Pharmacokinetics

Lastly, it is used in drug metabolism and pharmacokinetics (DMPK) studies to understand how nitrosamines are metabolized in the body and their kinetics . This is crucial for drug safety and efficacy evaluations.

Mechanism of Action

Target of Action

Nitrosobis(2-hydroxyethyl)amine-d8, also known as N-Nitrosobis(2-hydroxyethyl)-d8-amine, is a deuterated analog of Nitrosobis(2-hydroxyethyl)amine (NOC-9), a potent nitric oxide (NO) donor . The primary target of this compound is the nitric oxide signaling pathway. Nitric oxide is a small molecule that plays a critical role in various physiological and pathological processes such as vasodilation, neurotransmission, immune response, and inflammation .

Mode of Action

The compound interacts with its targets by releasing nitric oxide in a concentration-dependent manner . This interaction leads to the activation of the nitric oxide signaling pathway, which can result in various physiological effects such as vasodilation and neurotransmission .

Biochemical Pathways

The affected pathway is the nitric oxide signaling pathway. Nitric oxide, released by Nitrosobis(2-hydroxyethyl)amine-d8, acts as a signaling molecule in various physiological processes. The downstream effects of this pathway can include vasodilation, neurotransmission, immune response, and inflammation .

Pharmacokinetics

It is mentioned that the compound is chemically identical to noc-9 but with eight deuterium atoms replacing eight hydrogen atoms . This modification makes it useful in mass spectrometry-based studies to differentiate between the labeled and unlabeled forms of NOC-9 and to determine the pharmacokinetics and metabolism of NOC-9 in vivo .

Result of Action

The molecular and cellular effects of Nitrosobis(2-hydroxyethyl)amine-d8’s action are primarily due to its role as a nitric oxide donor. By releasing nitric oxide, it can influence various physiological and pathological processes such as vasodilation, neurotransmission, immune response, and inflammation .

Action Environment

It is known that the compound is a hazardous compound , suggesting that its handling and storage conditions could potentially influence its stability and efficacy.

properties

IUPAC Name

N,N-bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCDLVPYFMHRQZ-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C([2H])([2H])C([2H])([2H])O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676072
Record name N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1173019-53-8
Record name N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2â??-(Nitrosoimino)bisethanol-d8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.